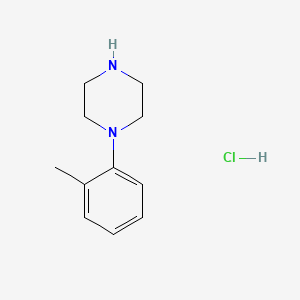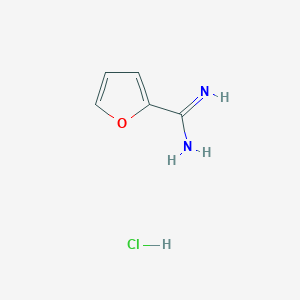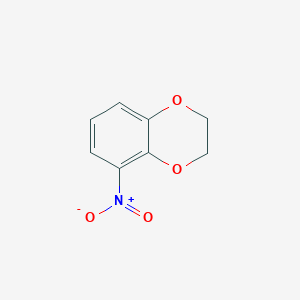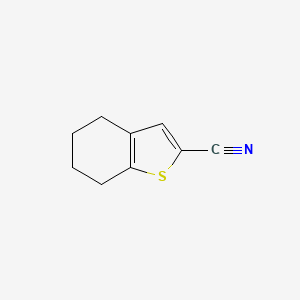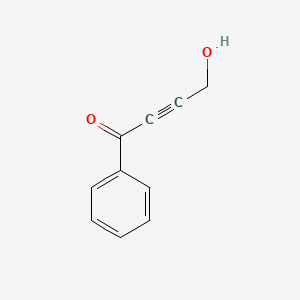![molecular formula C15H16O4 B1315092 5-苯基双环[2.2.1]庚烷-2,3-二甲酸 CAS No. 1212145-57-7](/img/structure/B1315092.png)
5-苯基双环[2.2.1]庚烷-2,3-二甲酸
描述
5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a chemical compound with the molecular formula C15H16O4 . It is also known by other synonyms such as STK265856, 5-phenylnorbornane-2,3-dicarboxylic acid, and 6-phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid .
Synthesis Analysis
The synthesis of phenylcycloalkanepolycarboxylic acids, which includes compounds like 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid, has been reported in the Russian Journal of Organic Chemistry . The synthesis involves the reaction of arylzinc reagents with norbornene in the presence of a cobalt chloride catalyst .Molecular Structure Analysis
The molecular structure of a similar compound, bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid, has been determined by single-crystal X-ray diffraction techniques . The crystals are monoclinic .Chemical Reactions Analysis
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, a compound similar to 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid, reacts with methyl aminomethyllambertianate to give amide of bicyclo[2.2.1]heptan-1,2-dicarbocylic acid with a labdanoid substituent .科学研究应用
化学合成和结构分析
5-苯基双环[2.2.1]庚烷-2,3-二甲酸及其衍生物主要涉及化学合成和结构分析。该化合物的独特结构使其成为各种合成应用的候选者。例如,一项研究详细介绍了通过氢化类似化合物合成具有三环[4.4.0.02,7]癸烷和三环[5.4.0.02,8]十一烷骨架的酮,展示了其在复杂化学合成中的效用 (Zolotarev & Razin, 2007)。此外,相关非对映异构体的合成和立体结构分析突出了该化合物在详细立体化学研究中的相关性 (Palkó et al., 2005)。
生物活性与络合物形成
该化合物及其类似物正在被探索其潜在的生物活性。研究表明,该化合物的衍生物,如 N-苯基双环[2.2.1]庚烷-2,3-二甲酸亚胺,由于其潜在的生物活性而显示出前景 (Goksu et al., 2008)。此外,形成复杂结构的能力,如各种苯基取代的降冰片烯稠合杂环的合成所证明的那样,强调了该化合物在形成生物相关结构方面的多功能性 (Sohár et al., 1994)。
催化和配体活性
该化合物的骨架在催化领域也有益。研究表明,该化合物的衍生物用于铑催化的不对称加成反应,表明其在催化反应中作为配体的效用 (Berthon-Gelloz & Hayashi, 2006)。这一方面对于开发合成化学中的新催化方法至关重要。
构象分析和药物设计
最后,该化合物的刚性结构使其成为构象分析和潜在药物设计的候选者。其刚性骨架允许合成非手性、刚性的生物活性化合物类似物,为开发具有特定生物靶标的新药提供了途径 (Kubyshkin et al., 2007)。
作用机制
While the exact mechanism of action for 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid is not specified, similar compounds have been shown to act as nucleating agents. For example, bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt (HPN-68L) has been shown to be capable of nucleating P3HT with different molecular weights .
生化分析
Biochemical Properties
5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and carboxylases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. The nature of these interactions can vary, with some resulting in competitive inhibition, while others may lead to allosteric modulation of enzyme function .
Cellular Effects
The effects of 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a modulator of cellular function .
Molecular Mechanism
The molecular mechanism of action of 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its binding interactions with various biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding can occur through hydrogen bonding, hydrophobic interactions, or van der Waals forces. Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the modulation of transcriptional and translational processes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, the compound can become toxic, leading to adverse effects such as cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects change dramatically once a certain dosage level is reached .
Metabolic Pathways
5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and carboxylases, which play key roles in metabolic processes. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic activity .
Transport and Distribution
The transport and distribution of 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, with certain cellular locations being more conducive to its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s localization can impact its activity, with certain subcellular environments being more favorable for its interactions with biomolecules .
属性
IUPAC Name |
5-phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-14(17)12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(18)19/h1-5,9-13H,6-7H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPGJHWZNSVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



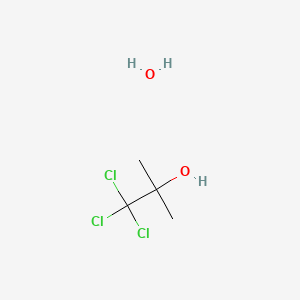
![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)
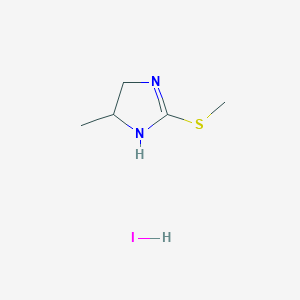

![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)
